- Preparation method of salmeterol xinafoate, China, , ,

Cas no 89365-50-4 (Salmeterol)

Salmeterol Chemische en fysische eigenschappen

Naam en identificatie

-

- Salmeterol

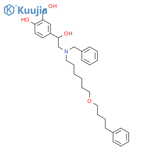

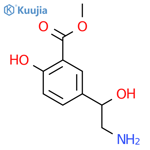

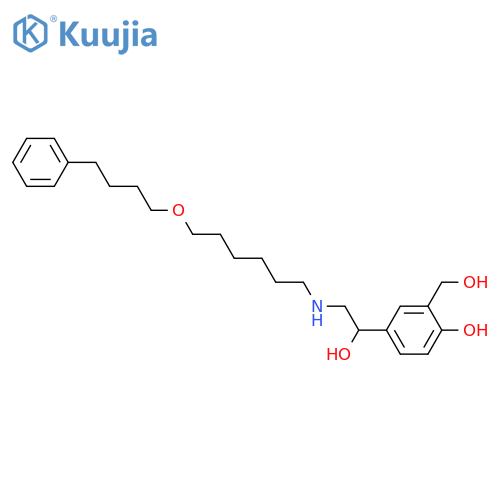

- 4-HYDROXY-A1-[[[6-(4-PHENYLBUTOXY)HEXYL]AMINO]METHYL]-1,3-BENZENEDIMETHANOL

- 2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino] ethyl]-phenol

- (+-)-4-hydroxy-alpha1-(((6-(4-phenylbutoxy)hexyl)amino)methyl)-1,3-benzenedi

- 1,3-benzenedimethanol,4-hydroxy-alpha1-(((6-(4-phenylbutoxy)hexyl)amino)methyl

- gr33343x

- SalmeterolXenofoate

- 4-Hydroxy-3-[hydroxymethyl]phenyl-N-[6-phenylbutoxyhexyl]ethanolamine

- Salmeterol See S090100

- 2-hydroxymethyl-4-{1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl}phenol

- SALMETEROL(SUBJECTTOPATENTFREE)

- SAMETEROL

- serevent (R)

- SalMeterol iMpurity

- Serevent

- Aeromax

- Astmerole

- Salmeterolum [Latin]

- GR 33343X

- SALMATEROL

- 2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenol

- SN408D

- 2-(hydroxymethyl)-4-(1-hydroxy-2-{[6-(4-phenylbutoxy)hexyl]amino}ethyl)phenol

- Salmeterol-fluticasone propionate mixt.

- GIIZNNXWQWCKIB-UHFFFAOYSA-N

- (+-)-4-Hydroxy-alpha1-(((6-(4-phenylbutoxy)hexyl)amino)methyl)-1,3-benzenedimethanol

- (+-)-4-Hydroxy-alpha'-(((6-(4-phenylbutoxy)hexyl)amino)methyl

- 1,3-Benzenedimethanol, 4-hydroxy-α1-[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-, (±)- (ZCI)

- 4-Hydroxy-α1-[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-1,3-benzenedimethanol (ACI)

- 2-Hydroxymethyl-4-[1-hydroxy-2-[6-(4-phenyl-butoxy)-hexylamino]-ethyl]-phenol

- DTXCID803571

- (+-)-salmeterol

- HY-14302

- Salmeterol?

- SR-01000076139-2

- Salmeterol (USAN/INN)

- GR 33343 X

- 89365-50-4

- ( inverted question mark) 4-Hydroxy-a1-[[[6-(4-phenylbutoxy)hexyl]amino]m-ethyl]-1,3-benzenedimethanol; GR 33343X

- NCGC00025247-01

- SMR000466295

- HMS3714N12

- BPBio1_001002

- MLS001424322

- BSPBio_000910

- 4-hydroxy-alpha1-

- (+/-)-4-hydroxy-alpha1-

- BRD-A01320529-104-11-9

- AB00513972-07

- HMS3412P13

- DB00938

- Salmeterolum

- BRD-A01320529-104-10-1

- SALMETEROL [INN]

- C07241

- SALMETEROL [HSDB]

- DB-226688

- Salmeterolum (Latin)

- HMS3886G10

- D05792

- CCG-205176

- NCGC00025247-02

- BRD-A01320529-001-05-9

- Salmeterol Xinafoate Impurity 1

- NC00444

- SR-01000076139

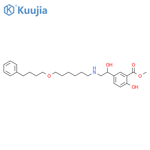

- 1-hydroxy-2-naphthoic acid;4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]-2-methylol-phenol

- (+-)-4-Hydroxy-alpha'-(((6-(4-phenylbutoxy)hexyl)amino)methyl)-m-xylene-alpha,alpha'-diol

- 3-Benzenedimethanol, 4-hydroxy-a1-[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-; 1,3-Benzenedimethanol, 4-hydroxy-a1-[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-, (+/-)-; GR 33343X; Salmeterol; GR 33343X

- (+-)-4-hydroxy-alpha(1)-(((6-(4-phenylbutoxy)hexyl)amino)methyl)-m-xylene-alpha,alpha(1)-diol

- AB00513972

- Tox21_113584

- S 2692

- MLS000759000

- 4-(1-hydroxy-2-(6-(4-phenylbutoxy)hexylamino)ethyl)-2-(hydroxymethyl)phenol

- UNII-2I4BC502BT

- 1,3-Benzenedimethanol, 4-hydroxy-alpha1-(((6-(4-phenylbutoxy)hexyl)amino)methyl)-, (+-)-

- SALMETEROL [MI]

- BCP04199

- 1,3-Benzenedimethanol, 4-hydroxy-.alpha.1-[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-

- 2I4BC502BT

- BDBM25771

- CHEMBL1263

- HMS2052H13

- HMS2097N12

- SALMETEROL [WHO-DD]

- C77008

- SALMETEROL [USAN]

- SALMETEROL [VANDF]

- R03AC12

- CAS-89365-50-4

- 4-(1-hydroxy-2-{[6-(4-phenylbutoxy)hexyl]amino}ethyl)-2-(hydroxymethyl)phenol

- SR-01000076139-6

- CHEBI:9011

- Q424333

- MFCD00867037

- Salmeterol 100 microg/mL in Acetonitrile

- AS-56157

- SDCCGSBI-0633788.P001

- AKOS005561914

- NS00010340

- Q-101428

- 1ST1377

- HSDB 7315

- SCHEMBL4767

- GTPL559

- MRF-0000468

- 2-(Hydroxymethyl)-4-[(1R)-1-hydroxy-2-{[6-(4-phenylbutoxy)hexyl]a mino}ethyl]phenol

- BRD-A01320529-104-12-7

- EX-A4409

- 1,3-Benzenedimethanol, 4-hydroxy-alpha(sup 1)-(((6-(4-phenylbutoxy)hexyl)amino)methyl)-, (+-)-

- Salmeterolxinafoate

- HMS3268K19

- Lopac0_001100

- GR-33343-X

- STK629186

- s5527

- CCG-101194

- HMS3394H13

- L000532

- CPD000466295

- Salmeterol [USAN:INN:BAN]

- EN300-18530979

- 1,3-Benzenedimethanol, 4-hydroxy-alpha(sup 1)-(((6-(4-phenylbutoxy)hexyl)amino)methyl-, (+-)-

- NCGC00015938-03

- (RS)-4-hydroxy-alpha(1)-(((6-(4-phenylbutoxy)hexyl)amino)methyl)-1,3-benzenedimethanol

- CHEBI:64064

- Prestwick3_000945

- DTXSID6023571

- 2-(hydroxymethyl)-4-[1-hydroxy-2-({6-[(4-phenylbutyl)oxy]hexyl}amino)ethyl]phenol

- (rs)-salmeterol

- HMS2090E17

-

- MDL: MFCD00867037

- Inchi: 1S/C25H37NO4/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2

- InChI-sleutel: GIIZNNXWQWCKIB-UHFFFAOYSA-N

- LACHT: OC1C(CO)=CC(C(CNCCCCCCOCCCCC2C=CC=CC=2)O)=CC=1

Berekende eigenschappen

- Exacte massa: 415.272259g/mol

- Oppervlakte lading: 0

- XLogP3: 3.9

- Aantal waterstofbonddonors: 4

- Aantal waterstofbondacceptatoren: 5

- Aantal draaibare bindingen: 16

- Monoisotopische massa: 415.272259g/mol

- Monoisotopische massa: 415.272259g/mol

- Topologisch pooloppervlak: 82Ų

- Zware atoomtelling: 30

- Complexiteit: 403

- Aantal isotopen atomen: 0

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 1

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Aantal covalent gebonden eenheden: 1

- Oppervlakte lading: 0

- Aantal tautomers: 3

Experimentele eigenschappen

- Stability Shelf Life: Salmeterol xinafoate oral inhalation aerosol or oral inhalation powder (Serevent Diskus) is stable for 2 years or 18 months, respectively, from the date of manufacture.

- Dissociation Constants: pKa = 11.2 /Estimated/

- Kleur/vorm: Uncertain

- Dichtheid: 1.1±0.1 g/cm3

- Smeltpunt: 75-77°C

- Kookpunt: 603°C at 760 mmHg

- Vlampunt: 318.5±31.5 °C

- Oplosbaarheid: 生物体外In Vitro:DMSO溶解度≥ 100 mg/mL(240.63 mM)*"≥" means soluble可溶, but saturation unknown溶解度未知.

- PSA: 81.95000

- LogboekP: 4.49830

- Dampfdruk: 0.0±1.8 mmHg at 25°C

- Oplosbaarheid: It is easily soluble in methanol, slightly soluble in ethanol \ chloroform or isopropanol, and poorly soluble in water

Salmeterol Beveiligingsinformatie

- Signaalwoord:Warning

- Gevaarverklaring: H315; H319; H335

- Waarschuwingsverklaring: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Veiligheidsinstructies: H303+H313+H333

- RTECS:CZ6457000

- Opslagvoorwaarde:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Salmeterol Douanegegevens

- HS-CODE:2922509090

- Douanegegevens:

China Customs Code:

2922509090Overview:

2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

Regulatory conditions:

A.Customs clearance form for Inbound Goods

B.Customs clearance form for outbound goodsInspection and quarantine category:

R.Sanitary supervision and inspection of imported food

S.Sanitary supervision and inspection of exported foodSummary:

2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Salmeterol Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| MedChemExpress | HY-14302-10mM*1 mL in DMSO |

Salmeterol |

89365-50-4 | 99.91% | 10mM*1 mL in DMSO |

¥1100 | 2024-04-17 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T12829-2 mg |

Salmeterol |

89365-50-4 | 99.90% | 2mg |

¥410.00 | 2022-04-26 | |

| LKT Labs | S0245-5 mg |

Salmeterol |

89365-50-4 | ≥98% | 5mg |

$88.60 | 2023-07-10 | |

| S e l l e c k ZHONG GUO | S5527-25mg |

Salmeterol |

89365-50-4 | 99.9% | 25mg |

¥2375.27 | 2023-09-15 | |

| TRC | S090105-10mg |

Salmeterol |

89365-50-4 | 10mg |

$ 164.00 | 2023-09-06 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | MC559-10mg |

Salmeterol |

89365-50-4 | 98+% | 10mg |

1195CNY | 2021-05-08 | |

| ChemScence | CS-2815-100mg |

Salmeterol |

89365-50-4 | 99.88% | 100mg |

$600.0 | 2022-04-26 | |

| DC Chemicals | DC8610-250 mg |

Salmeterol |

89365-50-4 | >98% | 250mg |

$700.0 | 2022-02-28 | |

| DC Chemicals | DC8610-1 g |

Salmeterol |

89365-50-4 | >98% | 1g |

$1300.0 | 2022-02-28 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T12829-100 mg |

Salmeterol |

89365-50-4 | 99.90% | 100MG |

¥5367.00 | 2022-04-26 |

Salmeterol Productiemethode

Productiemethode 1

Productiemethode 2

- Process for the preparation of salmeterol xinafoate from 2-(bromoethyl)benzene, China, , ,

Productiemethode 3

- A new route for synthesis of salmeterol xinafoate, Xinan Shifan Daxue Xuebao, 2009, 34(4), 85-88

Productiemethode 4

1.2 Solvents: Ethyl acetate ; 16 h, rt

- Preparation of deuterium substituted ethanolamines as adrenergic modulators for disease treatment, United States, , ,

Productiemethode 5

- An improved process for the preparation of salmeterol xinafoate, India, , ,

Productiemethode 6

1.2 Reagents: Water

- Structural isomers of saligenin-based β2-agonists: synthesis and insight into the reaction mechanism, Organic & Biomolecular Chemistry, 2020, 18(47), 9675-9688

Productiemethode 7

- A new route for synthesis of salmeterol xinafoate, Xinan Shifan Daxue Xuebao, 2009, 34(4), 85-88

Productiemethode 8

- Study on the process for synthesis of salmeterol, Guangzhou Huagong, 2008, 36(4), 46-47

Productiemethode 9

1.2 Reagents: Acetic acid Solvents: Methanol ; 48 h, 40 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water

- New synthetic route to salmeterol, Zhongguo Yaowu Huaxue Zazhi, 2009, 19(2), 123-125

Productiemethode 10

1.2 Reagents: Sodium borohydride ; 24 h, rt

- The synthesis of salmeterol, Guangdong Huagong, 2009, 36(12),

Productiemethode 11

- Utility of Von Pechman synthesis of coumarin reaction for development of spectrofluorimetric method for quantitation of salmeterol xinafoate in pharmaceutical preparations and human plasma, Luminescence, 2018, 33(5), 913-918

Productiemethode 12

- Process for the preparation of crystalline salmeterol and its xinafoate salt, World Intellectual Property Organization, , ,

Productiemethode 13

- Improved process for the preparation of salmeterol xinafoate, India, , ,

Productiemethode 14

- Preparation of salmeterol xinafolate, Research Disclosure, 2006, 506,

Productiemethode 15

- Process for preparation of salmeterol xinafoate, World Intellectual Property Organization, , ,

Productiemethode 16

1.2 Solvents: tert-Butyl methyl ether ; 25 °C → 10 °C; 2 h, 10 °C

- Process for preparation of salmeterol, World Intellectual Property Organization, , ,

Productiemethode 17

- A method for preparing salmeterol hydroxynaphthoate, China, , ,

Productiemethode 18

- Synthesis route of salmeterol xinafoate, Huadong Shifan Daxue Xuebao, 2003, (3), 102-104

Productiemethode 19

- Preparation of salmeterol and salts thereof, India, , ,

Productiemethode 20

Productiemethode 21

- Medicaments containing betamimetic drugs and a novel anticholinesterase drug for treating respiratory tract diseases, World Intellectual Property Organization, , ,

Productiemethode 22

- Phenethanolamine derivatives useful in the treatment of respiratory problems, Federal Republic of Germany, , ,

Productiemethode 23

- An Efficient and Practical Synthesis of Salmeterol, Organic Preparations and Procedures International, 2015, 47(2), 168-172

Productiemethode 24

1.2 Reagents: Diisopropylethylamine ; 25 - 35 °C; 4 h, 25 - 35 °C

1.3 Reagents: Vitride Solvents: Toluene ; 35 °C → 5 °C; 1 h, 0 - 5 °C

1.4 Reagents: Monopotassium monosodium tartrate tetrahydrate Solvents: Water ; 0 - 5 °C; 1 h, 25 - 35 °C

1.5 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, 25 - 35 °C

- Improved process for the preparation A Long-acting β2-adrenergic agonist (LABA) Salmeterol and identification, characterization and control of its potential process impurity, Pharma Chemica, 2016, 8(8), 28-35

Productiemethode 25

1.2 Reagents: Hydrochloric acid Solvents: Water

1.3 Reagents: Sodium carbonate Solvents: Water

1.4 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol

- A new synthetic approach to salmeterol, Synthetic Communications, 1999, 29(12), 2155-2162

Productiemethode 26

- Preparation of salmeterol and its application, China, , ,

Productiemethode 27

- Improved process for the preparation A Long-acting β2-adrenergic agonist (LABA) Salmeterol and identification, characterization and control of its potential process impurity, Pharma Chemica, 2016, 8(8), 28-35

Salmeterol Raw materials

- Salmeterol

- 2-Hydroxy-5-6-(4-phenylbutoxy)hexyl(phenylmethyl)aminoacetyl-benzaldehyde

- 6-(4-Phenylbutoxy)-1-hexanamine

- 1,3-Benzenedimethanol,4-hydroxy-a1-6-(4-phenylbutoxy)hexyl(phenylmethyl)aminomethyl-

- 2-hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)acetaldehyde

- 2-Benzyloxy-5-bromoacetylbenzoic Acid Methyl Ester

- 6-(4-Phenylbutoxy)hexylbenzylamine

- Benzene,[4-[(6-bromohexyl)oxy]butyl]-

- 4H-1,3-Benzodioxin-6-methanol, 2,2-dimethyl-alpha-[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-

- Hexanal, 6-(4-phenylbutoxy)-

- 5-(2-Amino-1-hydroxyethyl)-salicylsaeure-methylester

- 1-hydroxynaphthalene-2-carboxylic acid

- 4H-1,3-Benzodioxin-6-methanol, α-(aminomethyl)-2,2-dimethyl-

- Methyl 2-hydroxy-5-[1-hydroxy-2-[[6-(4-phenylbutoxy)hexyl]amino]ethyl]benzoate

Salmeterol Preparation Products

Salmeterol Gerelateerde literatuur

-

Priya Muralidharan,Evan K. Mallory,Monica Malapit,Hanna Phan,Julie G. Ledford,Don Hayes,Heidi M. Mansour RSC Adv. 2020 10 41846

-

2. Structural isomers of saligenin-based β2-agonists: synthesis and insight into the reaction mechanismAnamarija Kne?evi?,Jurica Novak,Anita Bosak,Marijana Vinkovi? Org. Biomol. Chem. 2020 18 9675

-

Mahmoud A. Omar,Mohamed A. Hammad,Mohamed Awad RSC Adv. 2017 7 44773

-

M. I. Walash,Samah Abo El Abass,M. E. Fathy Anal. Methods 2018 10 4511

-

Yash Raj Singh,Darshil B. Shah,Mangesh Kulkarni,Shreyanshu R. Patel,Dilip G. Maheshwari,Jignesh S. Shah,Shreeraj Shah Anal. Methods 2023 15 2785

89365-50-4 (Salmeterol) Gerelateerde producten

- 135293-13-9(2''-O-Rhamnosylicariside II)

- 1391054-40-2(3-De(hydroxymethyl)-3-methyl Salmeterol)

- 321-97-1((-)-Pseudoephedrine)

- 329-65-7(DL-Epinephrine)

- 94749-11-8(4-Hydroxy-α1-6-(3-phenylpropoxy)hexylaminomethyl-1,3-benzenedimethanol)

- 86-48-6(1-hydroxynaphthalene-2-carboxylic acid)

- 108928-81-0(4-Hydroxy-a1-6-(1-methyl-3-phenylpropoxy)hexylaminomethyl-1,3-benzenedimethanol (Salmeterol Impurity))

- 94749-02-7(4-Hydroxy-a1-6-(2-phenylethoxy)hexylaminomethyl-1,3-benzenedimethanol)

- 1391051-88-9(Salmeterol Dimer Impurity (Mixture of Diastereomers))

- 1391052-04-2(4-O-2-Hydroxy-2-4-hydroxy-3-(hydroxymethyl)phenylethyl Salmeterol)